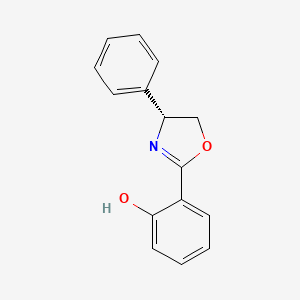

(r)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol

CAS No.:

Cat. No.: VC13829371

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13NO2 |

|---|---|

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |

| Standard InChI | InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m0/s1 |

| Standard InChI Key | IZKPOGDNFMTRFD-ZDUSSCGKSA-N |

| Isomeric SMILES | C1[C@H](N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 |

| SMILES | C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 |

| Canonical SMILES | C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physico-Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol, reflects its stereospecific configuration. The oxazoline ring (a five-membered heterocycle containing oxygen and nitrogen) is fused to a phenyl group at the 4-position and a phenol group at the 2-position . The (R)-configuration at the chiral center (C4 of the oxazoline ring) is critical for its biological activity, as enantiomers often exhibit divergent interactions with biomolecules.

The SMILES notation () and InChIKey (IZKPOGDNFMTRFD-ZDUSSCGKSA-N) provide unambiguous representations of its structure . The phenol group () contributes to hydrogen-bonding potential, while the oxazoline ring’s electron-rich nature may facilitate π-π interactions with aromatic residues in proteins.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 239.27 g/mol | |

| CAS Number | 150699-08-4 | |

| IUPAC Name | 2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |

Synthesis and Stereochemical Control

Flow Chemistry Approaches

A landmark study by Glöckner et al. (2015) demonstrated the rapid synthesis of oxazolines, including (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol, using Deoxo-Fluor® under flow conditions . β-Hydroxy amides were fluorinated at room temperature in a stereospecific manner, with inversion of configuration at the chiral center. The flow system (10 mL reactor coil, 25°C) achieved yields of 92–98% for dipeptide-derived substrates, surpassing batch reactions by 10% due to enhanced heat transfer and mixing efficiency .

Oxidation to Oxazoles

The same study reported the heterogeneous oxidation of oxazolines to oxazoles using manganese dioxide (MnO₂). At 100°C, amorphous MnO₂ facilitated complete conversion of sensitive substrates like oxetane-containing derivatives . This two-step process (cyclization followed by oxidation) underscores the versatility of flow chemistry in accessing complex heterocycles.

Table 2: Synthetic Conditions and Outcomes

| Step | Reagents/Conditions | Yield | Diastereoselectivity |

|---|---|---|---|

| Oxazoline Formation | Deoxo-Fluor®, 25°C, flow rate 10 mL/min | 92–98% | >99:1 |

| Oxidation to Oxazole | MnO₂, 100°C, 15 min | 60–83% | N/A |

Biological Activities and Mechanistic Insights

FAAH Inhibition

(R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol has been investigated as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH regulates endocannabinoid signaling by hydrolyzing anandamide, making it a target for pain management and neuroprotection. Molecular docking studies suggest that the oxazoline ring engages in hydrophobic interactions with FAAH’s catalytic pocket, while the phenol group forms hydrogen bonds with serine residues.

Stereochemical Specificity

The (R)-enantiomer exhibits higher binding affinity compared to its (S)-counterpart, highlighting the role of chirality in biological activity. This enantioselectivity aligns with observations in other FAAH inhibitors, where subtle structural changes dramatically alter potency.

Research Advancements and Applications

Drug Discovery

The compound’s ability to modulate FAAH positions it as a lead candidate for neuropathic pain and inflammatory disorders. Preclinical studies are needed to validate its efficacy in vivo and assess pharmacokinetic properties like bioavailability and metabolic stability.

Synthetic Methodology

The integration of flow chemistry and heterogeneous catalysis (e.g., MnO₂ reactors) offers a scalable route to (R)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol and analogs . This approach minimizes hazardous waste (e.g., HF byproducts) and aligns with green chemistry principles.

Challenges and Future Directions

Stability and Solubility

Current data lack details on the compound’s solubility and stability under physiological conditions. Future studies should address these gaps to facilitate formulation development.

Target Selectivity

While FAAH inhibition is promising, off-target effects on related enzymes (e.g., monoacylglycerol lipase) must be evaluated to ensure therapeutic specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume